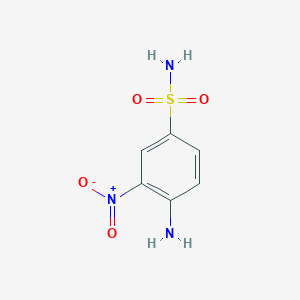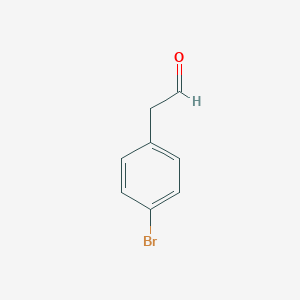
(4-溴苯基)乙醛
概述
描述
“(4-Bromophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H7BrO . It has a molecular weight of 199.05 g/mol . It is a solid substance that is stored in an inert atmosphere, under -20°C . The compound is used as a reagent in the synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as cis-restricted combretastatin A-4 analogs .
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)acetaldehyde” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 17 bonds. There are 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde .
Physical And Chemical Properties Analysis
“(4-Bromophenyl)acetaldehyde” is a solid substance . It has a molecular weight of 199.05 g/mol . The compound is stored in an inert atmosphere, under -20°C .
科学研究应用
金属配合物的合成和表征
- (4-溴苯基)乙醛已用于金属配合物的合成中。Karapınar、Karabulut 和 Karapınar(2013 年)的一项研究调查了与 Co(II)、Cu(II) 和 Ni(II) 等金属合成的 (1E, 2E)-(4-溴苯基)(羟基亚氨基)乙醛肟配合物的热、电和光学性质 (Karapınar、Karabulut 和 Karapınar,2013)。
中枢神经活性物质和环氧苯并噁唑啉的合成
- 该化合物已用于药物化学领域,特别是在中枢神经系统 (CNS) 活性物质和环氧苯并噁唑啉的合成中。Wünsch(1991 年)的研究详细介绍了使用 2-(2-溴苯基)-乙醛缩醛的合成过程 (Wünsch,1991)。
四氢异喹啉的不对称合成
- 四氢异喹啉的不对称合成是一类在药物化学中很重要的化合物,其中涉及使用 (4-溴苯基)乙醛。Wünsch 和 Nerdinger(1995 年)研究了对映体纯 (2-溴苯基)乙醛缩醛添加到酰亚胺中的立体选择性 (Wünsch 和 Nerdinger,1995)。
氢化苯并氮杂菲的合成
- 在 Quick 和 Wünsch(2015 年)的一项研究中,合成了 (4-溴苯基)乙醛衍生物,并将其用于制备对映体纯的苯甲酰胺,这对于氢化苯并氮杂菲的合成至关重要 (Quick 和 Wünsch,2015)。
供体取代乙醛缩醛的合成
- Wünsch 和 Nerdinger(1995 年)还描述了一种制备供体取代 (2-溴苯基)乙醛缩醛的方法,突出了该化合物在促进复杂化学转化中的作用 (Wünsch 和 Nerdinger,1995)。
混合物中的化学平衡研究
- Scheithauer 等人(2015 年)进行了一项涉及乙醛(与 (4-溴苯基)乙醛密切相关)的研究,以使用光谱方法了解与水的混合物中的化学平衡 (Scheithauer 等,2015)。
席夫碱配体的合成和结构研究
- 已经探索了使用 (4-溴苯基)乙醛衍生物合成和表征席夫碱配体,如 Topal 等人的研究(2015 年),提供了对分子几何和振动频率的见解 (Topal、Kart、Taşlı 和 Karapınar,2015)。
安全和危害
“(4-Bromophenyl)acetaldehyde” is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
属性
IUPAC Name |
2-(4-bromophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBONBFMRTWGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453431 | |
| Record name | (4-bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)acetaldehyde | |
CAS RN |
27200-79-9 | |
| Record name | (4-bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

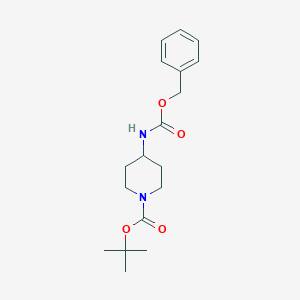
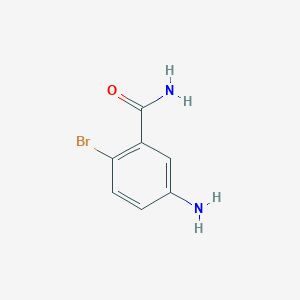
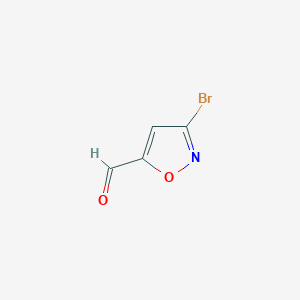
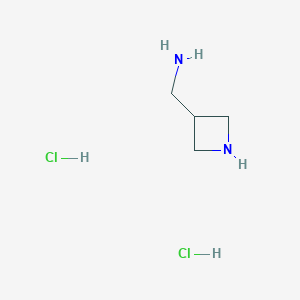
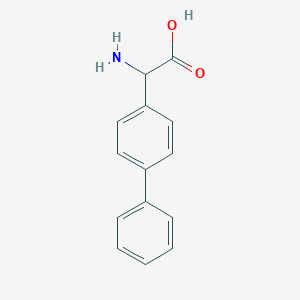
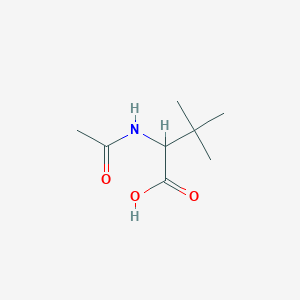
![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)
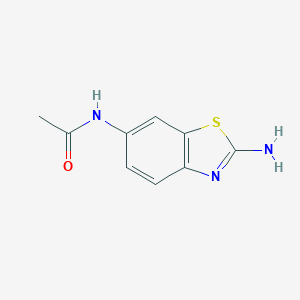
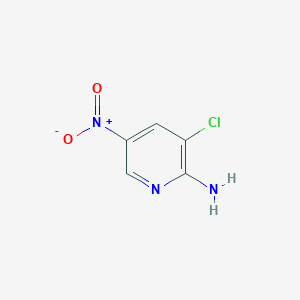
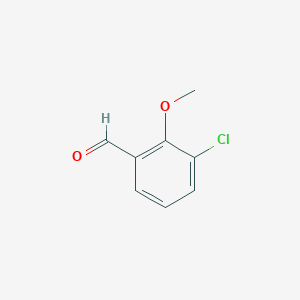
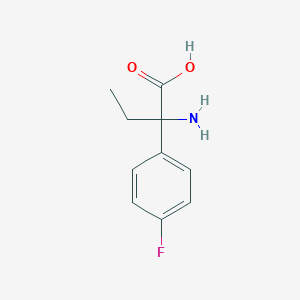
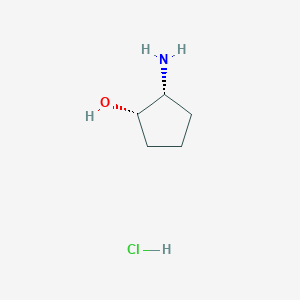
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)
